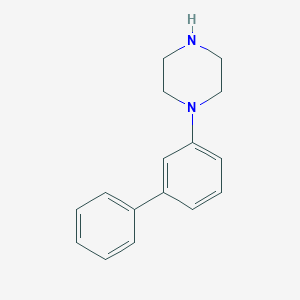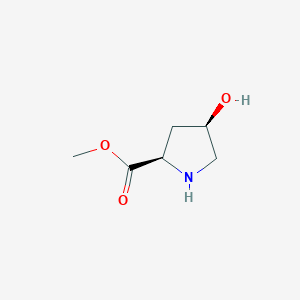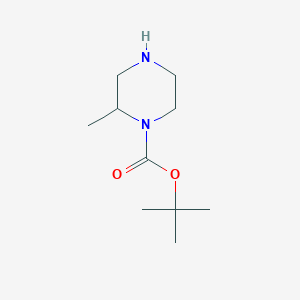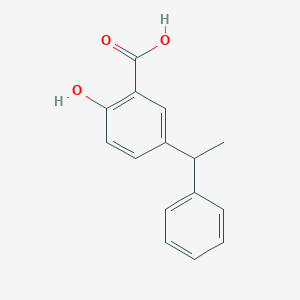
2-hydroxy-5-(1-phenylethyl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Phenylethyl)salicylic acid: is an organic compound that belongs to the class of salicylic acids It is characterized by the presence of a phenylethyl group attached to the fifth position of the salicylic acid molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Phenylethyl)salicylic acid typically involves the esterification of salicylic acid with phenylethyl alcohol. A common method employs a catalyst such as zinc triflate (Zn(OTf)2) to facilitate the esterification reaction . The reaction conditions often include heating the reactants in an appropriate solvent under reflux to achieve the desired product.
Industrial Production Methods: Industrial production of 5-(1-Phenylethyl)salicylic acid may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(1-Phenylethyl)salicylic acid undergoes various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenylethyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of the salicylic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of ethyl-substituted salicylic acid.
Substitution: Formation of halogenated or nitrated salicylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(1-Phenylethyl)salicylic acid is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an anti-inflammatory and antioxidant agent. It has shown promise in modulating immune responses and reducing oxidative stress .
Medicine: The compound’s potential therapeutic applications include its use as an anti-cancer agent. Studies have demonstrated its efficacy in inhibiting the growth of cancer cells and inducing apoptosis .
Industry: In the industrial sector, 5-(1-Phenylethyl)salicylic acid is used in the formulation of pharmaceuticals and cosmetics. Its properties make it suitable for use in topical treatments for skin conditions.
Wirkmechanismus
The mechanism of action of 5-(1-Phenylethyl)salicylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . By blocking COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects. Additionally, it has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Salicylic Acid: A well-known compound used in acne treatment and as an anti-inflammatory agent.
Phenyl Salicylate: Used in sunscreens and as an antiseptic.
Acetylsalicylic Acid (Aspirin): Widely used as an analgesic and anti-inflammatory drug.
Uniqueness: 5-(1-Phenylethyl)salicylic acid is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This structural modification enhances its potential as an anti-cancer and anti-inflammatory agent compared to its analogs.
Eigenschaften
CAS-Nummer |
114810-60-5 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
2-hydroxy-5-(1-phenylethyl)benzoic acid |
InChI |
InChI=1S/C15H14O3/c1-10(11-5-3-2-4-6-11)12-7-8-14(16)13(9-12)15(17)18/h2-10,16H,1H3,(H,17,18) |
InChI-Schlüssel |
MSOVRVJXGBFBNF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(=O)O |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


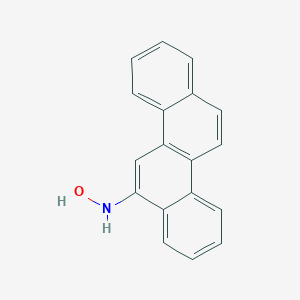

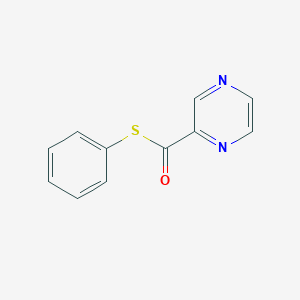
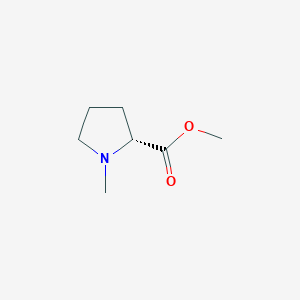
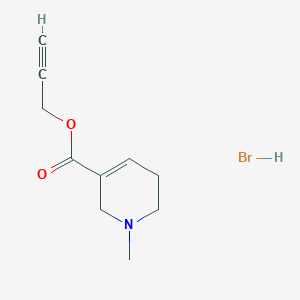
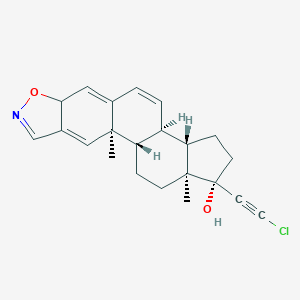
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)

